Teriparatide acetate
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Overview
Description
Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teriparatide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. High-throughput methods and advanced purification techniques, such as HPLC (high-performance liquid chromatography), are employed to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Teriparatide acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe can be compared with other synthetic peptides, such as:
Atosiban: A peptide used as a tocolytic to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Bivalirudin: A thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.
Liraglutide: A GLP-1 receptor agonist used for the treatment of diabetes mellitus type 2.
Each of these peptides has unique properties and applications, highlighting the versatility and potential of synthetic peptides in various fields.
Properties
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[5-carbamimidamido-1-[[3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H148N28O23S2/c1-14-48(10)33-68(120)101-53(20-22-65(89)117)74(126)108-58(31-45(4)5)79(131)105-56(25-29-140-13)77(129)111-61(35-50-39-96-43-100-50)82(134)113-62(36-66(90)118)83(135)107-57(30-44(2)3)72(124)98-40-69(121)102-51(18-15-16-26-88)73(125)110-60(34-49-38-95-42-99-49)81(133)109-59(32-46(6)7)80(132)112-63(37-67(91)119)84(136)114-64(41-116)85(137)106-55(24-28-139-12)76(128)104-54(21-23-70(122)123)75(127)103-52(19-17-27-97-87(92)93)78(130)115-71(47(8)9)86(138)94-11/h38-39,42-48,51-64,71,116H,14-37,40-41,88H2,1-13H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,94,138)(H,95,99)(H,96,100)(H,98,124)(H,101,120)(H,102,121)(H,103,127)(H,104,128)(H,105,131)(H,106,137)(H,107,135)(H,108,126)(H,109,133)(H,110,125)(H,111,129)(H,112,132)(H,113,134)(H,114,136)(H,115,130)(H,122,123)(H4,92,93,97) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWAWDTEAJREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H148N28O23S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2018.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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